

The Origin and Pharmacological Profile of Halostachine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Halostachine hydrochloride*

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Abstract

Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the Asian shrub *Halostachys caspica*.^[1] Structurally classified as a β -hydroxy-phenethylamine, it shares similarities with endogenous catecholamines and other sympathomimetic amines like synephrine and ephedrine.^[1] While traditionally used in herbal medicine for its stimulating and bronchodilatory effects, its pharmacological properties, particularly its interaction with adrenergic receptors, have garnered interest in modern research. This technical guide provides a comprehensive overview of the origin, synthesis, and pharmacology of **Halostachine hydrochloride**, with a focus on its mechanism of action, receptor interaction, and the experimental methodologies used for its characterization.

Origin and Chemical Properties

Natural Occurrence

Halostachine is a natural alkaloid first identified in the halophytic plant *Halostachys caspica* (family Amaranthaceae).^{[1][2][3]} It has also been isolated from other plant species, including perennial ryegrass (*Lolium perenne*) and tall fescue (*Festuca arundinacea*).^{[2][3]} The naturally occurring form of Halostachine is the levorotatory (R)-(-)-enantiomer.^[2]

Chemical Structure and Properties

Halostachine is chemically named N-methylphenylethanolamine. The presence of a hydroxyl group on the benzylic carbon creates a chiral center, resulting in two enantiomers. The hydrochloride salt is the common form used in research and supplements.

Table 1: Physicochemical Properties of Halostachine and **Halostachine Hydrochloride**

Property	Halostachine (racemate)	Halostachine Hydrochloride (racemic)	(R)-(-)-Halostachine	(R)-(-)-Halostachine Hydrochloride
Molecular Formula	C ₉ H ₁₃ NO	C ₉ H ₁₄ ClNO	C ₉ H ₁₃ NO	C ₉ H ₁₄ ClNO
Molar Mass	151.21 g/mol [4]	187.67 g/mol [5]	151.21 g/mol	187.67 g/mol
Melting Point	75-76 °C[1]	103-104 °C[1]	43-45 °C[1]	113-114 °C[1]
Appearance	Colorless solid[1]	White to off-white crystalline powder[2]	Colorless solid	-
pKa (hydrochloride)	-	9.29 (at 25 °C, 10 mM)[1]	-	-
Specific Rotation ([α] _D)	-	-	-47.03°[1]	-52.21°[1]

Synthesis of Halostachine Hydrochloride

While Halostachine is found in nature, it is more commonly produced synthetically for commercial and research purposes, typically as a racemate.[3] Several synthetic routes have been published.

Classical Synthesis from Acetophenone

A common laboratory-scale synthesis starts with acetophenone. The process involves the following key steps:

- **Bromination:** The methyl group of acetophenone is brominated to yield α-bromoacetophenone.

- **Amination:** The resulting α -bromoacetophenone is reacted with N-methylbenzylamine to form an amino-ketone.
- **Reduction:** The amino-ketone is reduced to the corresponding amino-alcohol using a reducing agent like lithium aluminum hydride.
- **Debenzylation:** The N-benzyl group is removed by catalytic hydrogenation to yield racemic N-methylphenylethanolamine (Halostachine).
- **Salt Formation:** The free base is then reacted with hydrochloric acid to form the hydrochloride salt.

Stereospecific Synthesis

An efficient, stereospecific synthesis for the naturally occurring (R)-(-)-Halostachine has also been reported, which involves the use of a chiral starting material, (R)-(+)- α -hydroxybenzeneacetonitrile.^[2]

Pharmacodynamics: Mechanism of Action

The primary pharmacological activity of Halostachine is mediated through its interaction with adrenergic receptors, where it acts as a partial agonist.

Adrenergic Receptor Activity

- **α -Adrenergic Receptors:** In vitro functional assays using transfected cell lines have demonstrated that Halostachine is a partial agonist at human α 1-adrenergic receptor subtypes.

Table 2: Functional Activity of Halostachine at Human α 1-Adrenergic Receptors

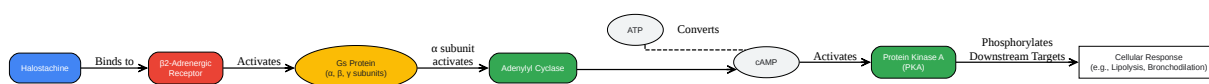
Receptor Subtype	EC ₅₀ (μM)	E _{max} (% of Adrenaline)
α _{1a} -Adrenergic	8.7	59%
α _{1e} -Adrenergic	1.1	77%
α _{1D} -Adrenergic	2.1	82%

Data from in vitro functional assays using transfected cell lines.

- **β-Adrenergic Receptors:** Halostachine is also a partial agonist at the β₂-adrenergic receptor. In vitro studies have shown it to be approximately 19% as effective as epinephrine in stimulating cAMP accumulation in cells expressing the β₂-adrenergic receptor.[6] This activity is believed to contribute to its purported effects on bronchodilation and lipolysis.

Signaling Pathways

As a β-adrenergic agonist, Halostachine activates the Gs alpha subunit of the G-protein coupled receptor. This initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase. cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.



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Caption: β-Adrenergic signaling pathway activated by Halostachine.

Pharmacokinetics

Comprehensive human pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for Halostachine is currently lacking in publicly available literature. Preclinical studies in animal models provide some initial insights.

Animal Pharmacokinetics

Studies in dogs following intravenous administration of N-methylphenylethanolamine showed that the drug follows a two-compartment model with a plasma half-life of approximately 1 hour. [7]

Table 3: Pharmacokinetic Parameters of N-methylphenylethanolamine in Dogs (Intravenous Administration)

Parameter	Value
$T_{1/2}$ (α)	~9.7 minutes
$T_{1/2}$ (β)	~56.4 minutes
Plasma Half-life	~1 hour

Further research is required to determine the pharmacokinetic profile of Halostachine in humans.

Experimental Protocols

In Vitro Functional Assay for Adrenergic Receptor Activation

This protocol describes a general method for determining the potency (EC_{50}) and efficacy (E_{max}) of a compound like Halostachine at adrenergic receptors using a cell-based assay that measures second messenger production (e.g., intracellular calcium for α_1 receptors or cAMP for β receptors).

Materials:

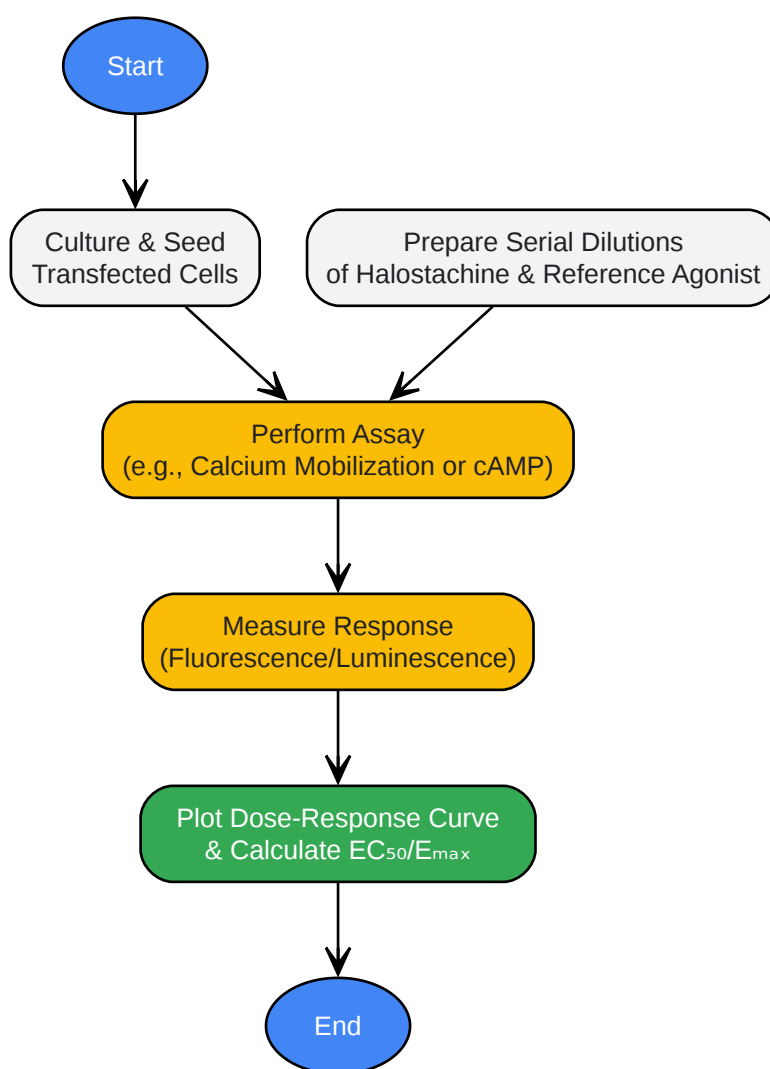
- HEK293 cells (or other suitable cell line) stably transfected with the human adrenergic receptor subtype of interest.

- Cell culture medium and supplements.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium, magnesium, and HEPES).
- Fluorescent calcium indicator dye (for $\alpha 1$ receptors) or a cAMP assay kit.
- **Halostachine hydrochloride**.
- Reference agonist (e.g., Adrenaline).
- 96-well black, clear-bottom microplates.
- Fluorescent plate reader or a luminometer for cAMP assays.

Methodology:

- Cell Culture and Seeding: Culture the transfected cells under standard conditions. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Preparation: Prepare a stock solution of **Halostachine hydrochloride** in a suitable solvent (e.g., water or DMSO). Create a serial dilution of the compound in the assay buffer to generate a range of concentrations. Also, prepare a serial dilution of the reference agonist.
- Assay Procedure (Example for $\alpha 1$ receptor - Calcium Mobilization):
 - Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
 - Wash the cells with assay buffer.
 - Add the different concentrations of Halostachine or the reference agonist to the wells.
 - Measure the fluorescence intensity over time using a plate reader to detect changes in intracellular calcium levels.
- Data Analysis:

- For each concentration, determine the peak response.
- Plot the response against the logarithm of the agonist concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC_{50} and E_{max} values.
- Express the E_{max} of Halostachine as a percentage of the maximal response induced by the reference agonist.



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- To cite this document: BenchChem. [The Origin and Pharmacological Profile of Halostachine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12748465#what-is-the-origin-of-halostachine-hydrochloride]

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